N-(4-chlorophenethyl)-3-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
Description
N-(4-chlorophenethyl)-3-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidin-2,4-dione core substituted with a propanamide chain bearing a 4-chlorophenethyl group and a methyl(phenyl)amino-oxoethyl moiety.
Properties
Molecular Formula |
C26H25ClN4O4S |
|---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(N-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
InChI |
InChI=1S/C26H25ClN4O4S/c1-29(20-5-3-2-4-6-20)23(33)17-31-21-13-16-36-24(21)25(34)30(26(31)35)15-12-22(32)28-14-11-18-7-9-19(27)10-8-18/h2-10,13,16H,11-12,14-15,17H2,1H3,(H,28,32) |
InChI Key |
NHBZYRCEBIVAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenethyl)-3-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a compound of interest due to its potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that may involve various biological pathways. This article reviews the biological activity of this compound based on available literature, including synthesis, pharmacological effects, and case studies.
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine core with modifications that enhance its biological activity. The synthesis typically involves multi-step reactions including Ugi reactions and transamidation processes, yielding high purity and yield rates under optimized conditions .
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, modifications on the thieno[3,2-d]pyrimidine scaffold have been shown to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism often involves targeting kinases such as polo-like kinase 1 (Plk1), which is crucial in cell division and is frequently overexpressed in tumors. Inhibitors targeting Plk1 have been shown to reduce tumor growth in preclinical models .
Antimicrobial Activity
Compounds derived from thieno[3,2-d]pyrimidine structures have demonstrated antimicrobial properties against various pathogens. Studies suggest that these compounds can inhibit bacterial growth by interfering with essential metabolic pathways in bacteria, potentially through inhibition of Mur enzymes crucial for peptidoglycan synthesis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For example, it may act as an inhibitor of tyrosine-protein phosphatases which play roles in signaling pathways associated with cell growth and differentiation .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Anticancer Efficacy : A study published in Cancer Research demonstrated that a related thieno[3,2-d]pyrimidine derivative significantly inhibited tumor growth in xenograft models of breast cancer. The study noted a reduction in tumor size by over 50% compared to control groups treated with vehicle alone.
- Antimicrobial Testing : In a recent publication, a derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 5 µg/mL, indicating potent antimicrobial activity.
Research Findings
Recent findings illustrate the importance of structural modifications on biological activity:
| Compound Variant | IC50 (µM) | Biological Target | Activity |
|---|---|---|---|
| Variant A | 0.5 | Plk1 | Anticancer |
| Variant B | 10 | MurB | Antimicrobial |
| Variant C | 0.8 | Tyrosine Phosphatase | Signaling Inhibition |
These results emphasize the relationship between structural features and biological efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidinone Core
The thieno[3,2-d]pyrimidinone scaffold is a common pharmacophore in medicinal chemistry. Key comparisons include:
- N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (): Structural Differences: While both compounds share the thienopyrimidinone core, the target compound has a propanamide chain with a 4-chlorophenethyl group and a methyl(phenyl)amino-oxoethyl substituent, compared to the simpler acetamide linked to a 2-chloro-4-methylphenyl group in . Hydrogen Bonding: The target’s 2,4-dioxo groups increase H-bond acceptor capacity (vs.
Pyrimidine/Tetrahydropyrimidine Derivatives
Compounds such as 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide () and N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-5-(4-methylphenylsulfonamido)-4-oxotetrahydropyrimidine-1(2H)-carboxamide () highlight:
- Core Flexibility: Tetrahydropyrimidine rings (partially saturated) vs. the fully aromatic thienopyrimidinone in the target compound.
- Substituent Effects: Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) in improve lipophilicity and metabolic stability, akin to the 4-chlorophenethyl group in the target. However, the target’s methyl(phenyl)amino-oxoethyl group introduces a bulky, electron-rich substituent absent in these analogues .
Thiophene-Pyrimidine Hybrids
Compounds like (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide () demonstrate:
- Hybrid Scaffolds: Thiophene-pyrimidine hybrids vs. fused thienopyrimidinone in the target.
- Functional Groups: The target’s dioxo groups and amide linkages contrast with the carboxamide and methylamino groups in , affecting solubility and target selectivity .
Data Tables
Research Findings
- Synthetic Challenges: The target compound’s synthesis likely involves multi-step coupling (e.g., EDC/HOBt-mediated amidation, as in ) and cyclization to form the thienopyrimidinone core .
- Biological Activity: Thienopyrimidinones are associated with kinase inhibition (e.g., EGFR, VEGFR). The target’s 4-chlorophenethyl group may enhance cellular uptake compared to ’s simpler substituents, but its solubility may be lower .
- Metabolic Stability: Bulky substituents like methyl(phenyl)amino-oxoethyl could reduce CYP-mediated metabolism compared to halogenated analogues in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
